molecular formula C13H17NO4 B12328274 Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate

Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate

Cat. No.: B12328274
M. Wt: 251.28 g/mol
InChI Key: KKLWFSDQARLJRQ-UHFFFAOYSA-N
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Description

Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate is an organic compound that belongs to the class of benzoates It is characterized by the presence of a piperidine ring attached to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate typically involves the reaction of 2-hydroxy-4-piperidin-4-yloxybenzoic acid with methanol in the presence of a catalyst. The reaction is carried out under reflux conditions to ensure complete esterification. The product is then purified using standard techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality. Additionally, green chemistry principles are often applied to minimize waste and reduce environmental impact.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.

    Reduction: The ester group can be reduced to an alcohol.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.

    Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.

Major Products

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted piperidine derivatives.

Scientific Research Applications

Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate involves its interaction with specific molecular targets. The piperidine ring is known to interact with various receptors and enzymes, modulating their activity. This interaction can lead to changes in cellular pathways, resulting in the desired biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-hydroxy-4-methoxybenzoate
  • Methyl 2-hydroxy-4-ethoxybenzoate
  • Methyl 2-hydroxy-4-propoxybenzoate

Uniqueness

Methyl 2-hydroxy-4-piperidin-4-yloxybenzoate is unique due to the presence of the piperidine ring, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C13H17NO4

Molecular Weight

251.28 g/mol

IUPAC Name

methyl 2-hydroxy-4-piperidin-4-yloxybenzoate

InChI

InChI=1S/C13H17NO4/c1-17-13(16)11-3-2-10(8-12(11)15)18-9-4-6-14-7-5-9/h2-3,8-9,14-15H,4-7H2,1H3

InChI Key

KKLWFSDQARLJRQ-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=C(C=C(C=C1)OC2CCNCC2)O

Origin of Product

United States

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